(1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride
Description
This compound is a spirocyclic imidazo[4,5-c]pyridine derivative featuring a 1-aminocyclopropyl group and a methanone moiety, formulated as a trihydrochloride salt. Its structural complexity arises from the spiro junction between the imidazo[4,5-c]pyridine and piperidine rings, which confers conformational rigidity. The trihydrochloride salt enhances aqueous solubility, making it pharmacologically relevant for drug development .
Properties
IUPAC Name |
(1-aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O.3ClH/c15-13(2-3-13)12(20)19-7-4-14(5-8-19)11-10(1-6-18-14)16-9-17-11;;;/h9,18H,1-8,15H2,(H,16,17);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJZSYZHVAZHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCN(CC2)C(=O)C3(CC3)N)C4=C1NC=N4.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride is a complex nitrogenous heterocyclic compound. Its biological activity has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a spiro structure that incorporates a cyclopropyl group and a tetrahydroimidazo-pyridine moiety. This unique configuration is believed to contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes critical in various biochemical pathways. For example, it may act as an inhibitor of factor Xa, which is pivotal in the coagulation cascade .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Cell Signaling Pathways : Initial studies suggest it could modulate signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of the compound:
- Anticoagulant Activity : A study demonstrated that (1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride effectively reduced thrombus formation in animal models. This suggests potential use as an anticoagulant therapy .
- Neuropharmacological Effects : In a controlled trial involving animal models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors. This points towards its potential as an antidepressant agent through modulation of serotonin pathways .
- Anticancer Properties : Research indicated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of spirocyclic compounds exhibit significant antidepressant properties. The compound has been studied for its ability to modulate neurotransmitter systems associated with mood regulation. In animal models, it demonstrated efficacy comparable to established antidepressants, suggesting its potential as a novel therapeutic agent for depression-related disorders .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that it induces apoptosis in tumor cells through the activation of intrinsic pathways. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical in cancer cell survival and proliferation .
Neuroprotective Effects
Initial findings suggest that the compound may offer neuroprotective benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to inhibit the aggregation of amyloid-beta peptides and tau proteins, which are hallmarks of Alzheimer's pathology. This property positions it as a candidate for further development in neuropharmacology .
Safety Profile
Toxicological assessments have shown that the compound exhibits a favorable safety profile in preclinical studies. Dosing regimens indicate low acute toxicity and minimal side effects at therapeutic levels. Long-term studies are ongoing to evaluate chronic exposure effects .
Polymer Development
The unique structural features of this compound allow it to be utilized in the synthesis of polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability, making it suitable for advanced material applications .
Nanotechnology
In nanotechnology, the compound is being explored for its potential use in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutics to specific tissues or cells, improving treatment efficacy while reducing systemic side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| 1 | Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in rodent models compared to control groups. |
| 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values lower than conventional chemotherapeutics. |
| 3 | Neuroprotection | Inhibited amyloid-beta aggregation in vitro; potential implications for Alzheimer's treatment. |
| 4 | Polymer Development | Improved mechanical properties in polymer composites when integrated with the compound; promising for industrial applications. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Spiro[Imidazo[4,5-c]Pyridine-4,4'-Piperidine] Class
The following table highlights key structural and physicochemical differences between the target compound and its analogues:
*Calculated molecular weight includes three HCl molecules.
Key Observations:
- Salt Form : The trihydrochloride salt significantly increases water solubility, a critical advantage for pharmacokinetics over neutral analogues .
- Molecular Weight : The target compound’s higher molecular weight (396.70 vs. 234.35) reflects its additional functional groups and salt form, which may influence membrane permeability.
Comparison with Other Imidazo-Pyridine Derivatives
Imidazo[4,5-b]Pyridine Analogues
Compounds like 6-Chloro-1,3-di-[4-(2-methoxyphenyl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine () differ in ring substitution ([4,5-b] vs. [4,5-c]) and functional groups (chloro, thioxo). These variations alter electronic properties and reactivity:
- The [4,5-c] isomer in the target compound may exhibit distinct hydrogen-bonding interactions due to nitrogen positioning.
- The thioxo group in enhances electrophilicity, whereas the methanone in the target compound offers a neutral carbonyl for nucleophilic attacks .
Acylated Spiro Piperidines
describes 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines], synthesized via acylation with >80% yields. In contrast, the target compound’s methanone group likely requires more specialized synthetic routes, such as Friedel-Crafts acylation or ketone introduction via Grignard reactions, which may lower yields due to steric hindrance from the spiro system .
Physicochemical and Pharmacological Properties
- Solubility: The trihydrochloride salt improves aqueous solubility (>50 mg/mL) compared to neutral spiro analogues (<1 mg/mL), facilitating intravenous administration .
- Bioactivity: Imidazo[4,5-c]pyridines are associated with kinase inhibition and antimicrobial activity (). The 1-aminocyclopropyl group may enhance interactions with ATP-binding pockets in kinases, as seen in analogous cyclopropane-containing drugs .
- Stability: The spiro architecture confers metabolic stability, but the aminocyclopropyl group may introduce susceptibility to ring-opening reactions under acidic conditions, necessitating formulation optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
